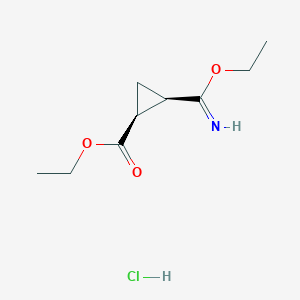

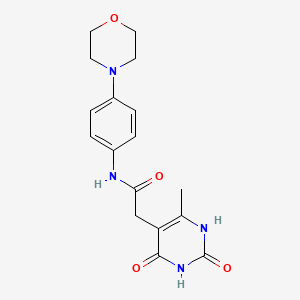

![molecular formula C13H15N3OS B2562493 2-Cyclopentylsulfanyl-7-methylpyrido[1,2-a][1,3,5]triazin-4-one CAS No. 896316-97-5](/img/structure/B2562493.png)

2-Cyclopentylsulfanyl-7-methylpyrido[1,2-a][1,3,5]triazin-4-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

A method for the preparation of novel pyrimido[1,2-a][1,3,5]triazin-6-one derivatives functionalized in positions 2, 4, and 7 of the ring was developed . Diversity in the derivatization of the pyrimido[1,2-a][1,3,5]triazin-6-one scaffold was successfully achieved by the introduction of substituents into positions 2 and 7 via two complementary approaches for the synthesis of key intermediates viz. pyrimidinylguanidines .Molecular Structure Analysis

The molecular structure of “2-Cyclopentylsulfanyl-7-methylpyrido[1,2-a][1,3,5]triazin-4-one” is unique and offers potential in various fields of scientific research. Variations in position 4 of the pyrimido[1,2-a][1,3,5]triazine ring were made available by the regioselective introduction of various substituents via the triazine ring closure with corresponding aldehydes .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “2-Cyclopentylsulfanyl-7-methylpyrido[1,2-a][1,3,5]triazin-4-one” involve the introduction of substituents into positions 2 and 7 via two complementary approaches for the synthesis of key intermediates viz. pyrimidinylguanidines .Wissenschaftliche Forschungsanwendungen

Synthesis and Ligand Development

A study by Branowska et al. (2003) describes the synthesis of annulated 2,2'-bipyridine ligands with alkylsulfanyl and alkylsulfonyl substituents, showcasing a methodology that could be applicable for synthesizing derivatives of "2-Cyclopentylsulfanyl-7-methylpyrido[1,2-a][1,3,5]triazin-4-one". These compounds are synthesized via [4+2]cycloaddition/retro cycloaddition reactions, indicating the potential for such compounds to serve as versatile ligands in coordination chemistry or as intermediates in organic synthesis (Branowska & Kielak, 2003).

Heterocyclic Chemistry

The work by Heravi et al. (2000) on the regioselective cyclization of 3-allylsulfanyl-6-methyl-2H-[1,2,4-]triazin-5-one underlines the potential for "2-Cyclopentylsulfanyl-7-methylpyrido[1,2-a][1,3,5]triazin-4-one" to be involved in unique chemical transformations. This research highlights the compound's utility in the synthesis of novel heterocyclic compounds, which could have implications in the development of pharmaceuticals or agrochemicals (Heravi, Nooshabadi, & Aghapoor, 2000).

Intramolecular Cycloaddition

Branowska's (2004) study on the use of intramolecular cycloaddition/retro cycloaddition reactions for synthesizing unsymmetrical 2,2′-bipyridine analogues presents a significant application in creating complex heterocyclic structures. This could suggest the potential for "2-Cyclopentylsulfanyl-7-methylpyrido[1,2-a][1,3,5]triazin-4-one" to be used in synthesizing bipyridine analogues with diverse applications ranging from catalysis to material science (Branowska, 2004).

Functionalized Bi- and Terpyridines

Kozhevnikov et al. (2003) describe a versatile strategy for synthesizing functionalized bi- and terpyridines via their 1,2,4-triazine analogues. This research implies that compounds like "2-Cyclopentylsulfanyl-7-methylpyrido[1,2-a][1,3,5]triazin-4-one" could serve as precursors in the synthesis of complex polyaromatic systems with potential applications in electronic materials and coordination chemistry (Kozhevnikov et al., 2003).

Zukünftige Richtungen

The future directions for “2-Cyclopentylsulfanyl-7-methylpyrido[1,2-a][1,3,5]triazin-4-one” could involve further exploration of its potential in drug discovery, materials science, and catalysis. Additionally, the development of novel pyrimido[1,2-a][1,3,5]triazin-6-one derivatives could lead to the discovery of new selective anticancer agents .

Eigenschaften

IUPAC Name |

2-cyclopentylsulfanyl-7-methylpyrido[1,2-a][1,3,5]triazin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3OS/c1-9-6-7-11-14-12(15-13(17)16(11)8-9)18-10-4-2-3-5-10/h6-8,10H,2-5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWJUEUXCFNANCN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN2C(=NC(=NC2=O)SC3CCCC3)C=C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

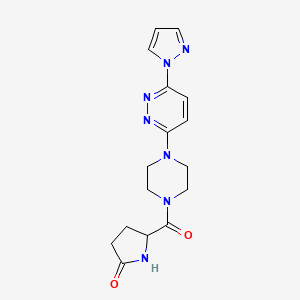

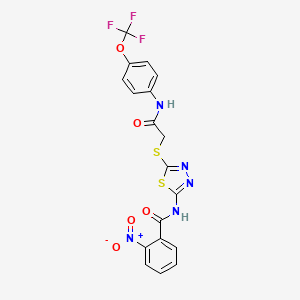

![6-Cyclohexyl-4,7-dimethyl-2-(2-methylprop-2-enyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2562413.png)

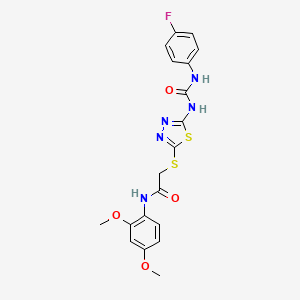

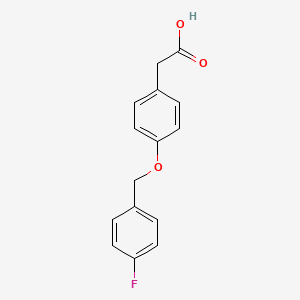

![N-{[3-(3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazol-6-yl)-1,2,4-oxadiazol-5-yl]methyl}-2-phenylacetamide](/img/structure/B2562417.png)

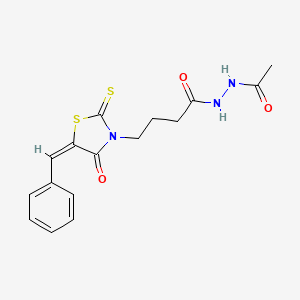

![N-[(2,4-dichlorophenyl)methyl]-6-methylpyrazine-2-carboxamide](/img/structure/B2562418.png)

![2-[(6-Methyl-1,3-benzothiazol-2-yl)carbamoyl]cyclohexanecarboxylic acid](/img/structure/B2562421.png)

![N-[(2-chlorophenyl)methyl]-1-methyl-4-morpholin-4-ylpyrazolo[3,4-d]pyrimidin-6-amine](/img/structure/B2562423.png)

![Methyl 2-amino-2-[3-(3-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2562425.png)

![2-(benzo[d][1,3]dioxol-5-yl)-N-(4-ethoxybenzo[d]thiazol-2-yl)acetamide](/img/structure/B2562432.png)